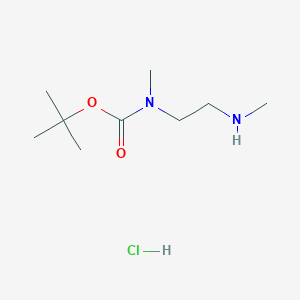

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-t-Butyloxycarbonyl-N,N’-dimethyl-1,2-ethylenediamine hydrochloride” is a chemical compound with the molecular formula C9H20N2O2.HCl . It is also known as Boc-DMEDA HCl. The compound is a white crystalline powder.

Molecular Structure Analysis

The molecular weight of “N-t-Butyloxycarbonyl-N,N’-dimethyl-1,2-ethylenediamine hydrochloride” is 224.73 g/mol . The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .Physical and Chemical Properties Analysis

The compound is a white crystalline powder. It has a molecular weight of 224.73 g/mol . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Synthesis and Reactivity

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride is utilized in organic synthesis, including the preparation of mono-protected diamines. For example, Nα-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides are prepared from amino alcohols through a reaction with di-tert-butyl dicarbonate, yielding protected amino alcohols. This method offers a versatile approach to generating protected diamines, pivotal in synthesizing various organic compounds (Mattingly, 1990)(Mattingly, 1990).

Chemical Modification and Functionalization

This chemical is instrumental in the functionalization of molecules, facilitating the synthesis of complex organic structures. For instance, its use in reactions with acetylenecarboxylic acid leads to the formation of compounds that undergo hydrolysis under specific conditions, showcasing its utility in modifying and creating new molecular entities with potential applications in various fields, including pharmaceuticals and materials science (Iwanami et al., 1964; Iwanami, 1971)(Iwanami et al., 1964)(Iwanami, 1971).

Applications in Material Science

The compound also finds applications beyond organic synthesis, including material science, where its derivatives contribute to the development of new materials with specialized properties. For example, it's involved in the synthesis of novel compounds with potential applications in electronics, photonics, and as intermediates in the production of complex molecules designed for specific functions (Krapcho et al., 1993)(Krapcho et al., 1993).

Biomedical Research

In biomedical research, derivatives of this compound play a role in the synthesis of compounds investigated for their therapeutic potential. This includes the development of new drugs and diagnostic agents, highlighting its significance in the advancement of medical science (Sun, Martell, & Welch, 2000)(Sun, Martell, & Welch, 2000).

Mechanism of Action

Mode of Action

The mode of action of N1-BOC 1,2-dimethyl-ethylenediamine, HCl is also not well-studied. As a derivative of ethylenediamine, it may interact with biological molecules through its amine groups. The BOC group (tert-butyloxycarbonyl) is a common protecting group in organic synthesis, particularly in the synthesis of peptides . It could be speculated that the BOC group in this compound might be removed under certain conditions, allowing the ethylenediamine moiety to interact with its targets.

Pharmacokinetics

It is known that the compound is soluble in methanol and chloroform, and slightly miscible with water This suggests that the compound might have good bioavailability

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound might be sensitive to oxygen and temperature.

Properties

IUPAC Name |

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11(5)7-6-10-4;/h10H,6-7H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEJCWJVACWQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313398.png)

![(1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313406.png)

![(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313412.png)

![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)

![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)

![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)